molecular formula C25H27ClN2O B5826379 17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL

17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL

Cat. No.: B5826379
M. Wt: 406.9 g/mol
InChI Key: YNVCJSGLQPABDN-KVMHMJQLSA-N
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Description

The compound “17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL” is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds, including steroids and certain alkaloids. The presence of a chlorophenyl group and a hydrazono moiety suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chlorophenyl group, and formation of the hydrazono linkage. Common synthetic routes might include:

    Formation of the Cyclopenta[a]phenanthrene Core: This could be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Formation of the Hydrazono Linkage: This could be accomplished through condensation reactions involving hydrazine derivatives and aldehydes or ketones.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The hydrazono group can be reduced to a hydrazine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential as an enzyme inhibitor or receptor modulator.

    Medicine: Possible therapeutic applications due to its structural similarity to biologically active steroids.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazono group might form reversible covalent bonds with active site residues, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    17-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one: A steroid with a similar core structure.

    2-Chlorobenzaldehyde: A simpler compound containing the chlorophenyl group.

    Hydrazones: A class of compounds containing the hydrazono linkage.

Uniqueness

The unique combination of the cyclopenta[a]phenanthrene core, chlorophenyl group, and hydrazono linkage sets this compound apart from others, potentially offering unique biological activities and applications.

Properties

IUPAC Name

(17E)-17-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-25-13-12-20-19-9-7-18(29)14-16(19)6-8-21(20)22(25)10-11-24(25)28-27-15-17-4-2-3-5-23(17)26/h2-5,7,9,14-15,20-22,29H,6,8,10-13H2,1H3/b27-15+,28-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCJSGLQPABDN-KVMHMJQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN=CC4=CC=CC=C4Cl)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=CC=C4Cl)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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